4-Methyl-2(5H)-furanone
Overview
Description
4-Methyl-2(5H)-furanone is an organic compound belonging to the furanone family. It is characterized by a furan ring with a methyl group at the fourth position and a ketone functional group at the second position. This compound is known for its pleasant aroma and is often used in the flavor and fragrance industry.
Mechanism of Action
Target of Action
It is known that this compound is used as a flavoring agent in food, suggesting that its targets could be related to taste and smell receptors .
Mode of Action
As a flavoring agent, it likely interacts with taste and smell receptors to produce a specific flavor profile
Pharmacokinetics
The compound is used as a flavoring agent, suggesting that it is likely absorbed and metabolized in the digestive system . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Methyl-2(5H)-furanone. Factors such as temperature, pH, and the presence of other compounds can affect the stability and efficacy of flavoring agents . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Methyl-2(5H)-furanone can be synthesized through various methods. One common approach involves the cyclization of 4-hydroxy-2-butanone in the presence of an acid catalyst. Another method includes the oxidation of 4-methyl-2(5H)-furanol using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods: In industrial settings, this compound is typically produced through the catalytic dehydration of 4-hydroxy-2-butanone. This process involves the use of acid catalysts like sulfuric acid or phosphoric acid under controlled temperature and pressure conditions to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2(5H)-furanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound-3-carboxylic acid using strong oxidizing agents.
Reduction: Reduction of this compound can yield 4-methyl-2(5H)-furanol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: this compound-3-carboxylic acid.
Reduction: 4-Methyl-2(5H)-furanol.
Substitution: Depending on the nucleophile, products can include this compound derivatives with different functional groups.
Scientific Research Applications
4-Methyl-2(5H)-furanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a flavoring agent in pharmaceuticals.
Industry: It is widely used in the flavor and fragrance industry due to its pleasant aroma.
Comparison with Similar Compounds
- 5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one
- 3-Hydroxy-4,5-dimethylfuran-2(5H)-one
Comparison: 4-Methyl-2(5H)-furanone is unique due to its specific structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a different reactivity profile and aroma characteristics, making it particularly valuable in the flavor and fragrance industry.
Properties
IUPAC Name |
3-methyl-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c1-4-2-5(6)7-3-4/h2H,3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZEYQBNQZKUWKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60210148 | |
Record name | 2(5H)-Furanone, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60210148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6124-79-4 | |
Record name | 2(5H)-Furanone, 4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006124794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(5H)-Furanone, 4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60210148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methyl-2(5H)-furanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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